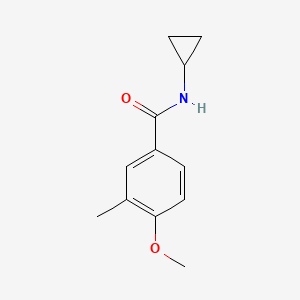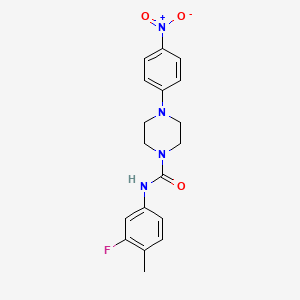![molecular formula C20H24N2O2 B4871827 3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4871827.png)
3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide is an organic compound with a complex structure, characterized by the presence of multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide typically involves a multi-step process. The initial step often includes the formation of the benzamide core, followed by the introduction of the pentanoylamino group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, potentially leading to the formation of new compounds.
Reduction: This process can reduce specific functional groups, modifying the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of new compounds.
Scientific Research Applications
3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-[3-(butanoylamino)phenyl]benzamide
- 3,5-dimethyl-N-[3-(hexanoylamino)phenyl]benzamide
- 3,5-dimethyl-N-[3-(propanoylamino)phenyl]benzamide
Uniqueness
3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-5-9-19(23)21-17-7-6-8-18(13-17)22-20(24)16-11-14(2)10-15(3)12-16/h6-8,10-13H,4-5,9H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUPCYMXBCXIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B4871747.png)
![Tert-butyl 4-[(2-methylquinolin-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4871749.png)
![3-[4-(4-tert-butylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4871778.png)
![3-(1,3-benzodioxol-5-yl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4871781.png)
![3-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide](/img/structure/B4871786.png)
![2-{2-[(3,5-dichloro-2-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4871810.png)
![2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4871811.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B4871818.png)



![2-[2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B4871844.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4871852.png)
![3-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4871855.png)
